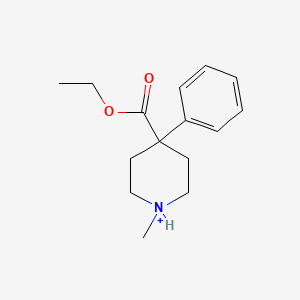

Pethidine(1+)

Description

Historical Context of Pethidine Synthesis

The synthesis of pethidine represents a pivotal moment in the history of drug discovery. It was first synthesized in 1938 by German chemist Otto Eisleb at IG Farben laboratories. wikipedia.org The initial goal of Eisleb's research was not to create a pain reliever, but rather a potential anticholinergic agent, a substance that blocks the neurotransmitter acetylcholine (B1216132) in the central and peripheral nervous system. wikipedia.orgsukl.gov.cz

The analgesic properties of this new compound were discovered shortly after by Otto Schaumann, a pharmacologist also working at IG Farben in Germany. wikipedia.orgsukl.gov.cz This serendipitous discovery of its pain-relieving effects shifted the direction of research. Pethidine was subsequently patented in 1937 and received approval for medical use in 1943. wikipedia.org

The original synthesis of pethidine involves a two-step process. wikipedia.org The first step is the reaction of benzyl (B1604629) cyanide with chlormethine in the presence of sodium amide to create the core piperidine (B6355638) ring structure. wikipedia.orgtifr.res.in In the second step, the resulting nitrile group is converted into an ethyl ester, yielding pethidine. wikipedia.orgtifr.res.in An alternative description of the synthesis involves the condensation reaction between N,N-bis-(2-chloroethyl)-N-methylamine and benzyl cyanide, followed by hydrolysis of the cyano group to a carboxylic acid, and subsequent esterification to produce pethidine. tifr.res.in

Table 1: Key Historical Milestones of Pethidine

| Event | Year | Key Figure/Entity | Significance |

|---|---|---|---|

| Patent Filed | 1937 | IG Farben | Legal protection for the new compound. wikipedia.org |

| First Synthesized | 1938 | Otto Eisleb | Created as a potential anticholinergic agent. wikipedia.org |

| Analgesic Properties Discovered | c. 1939 | Otto Schaumann | Identified the compound's pain-relieving effects. sukl.gov.cztifr.res.in |

| Approved for Medical Use | 1943 | N/A | Became available for clinical application. wikipedia.org |

Pethidine as a Prototypical Phenylpiperidine Opioid Analgesic

Pethidine is recognized as the prototype for the phenylpiperidine class of synthetic opioids. wikipedia.orgcambridge.org Its chemical structure, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, serves as the foundational scaffold from which a large family of analgesics has been derived. cambridge.orgnih.gov The development of these subsequent compounds involves modifications to the pethidine molecule. cambridge.org

The structural evolution from the complex pentacyclic structure of morphine to the simpler phenylpiperidine structure of pethidine was a key conceptual advance. cambridge.org Chemically, removing the methylene (B1212753) bridge from benzomorphan (B1203429) structures "unfolds" the molecule, resulting in the phenylpiperidine skeleton where the tertiary nitrogen is further from the aromatic ring. cambridge.org This fundamental structure is the basis for a wide array of analgesics, including:

Pethidine 4-phenylpiperidines (e.g., anileridine, piminodine) wikipedia.org

Prodines (e.g., alphaprodine, MPPP) wikipedia.org

Bemidones (e.g., ketobemidone) wikipedia.org

More distant analogues like diphenoxylate wikipedia.org

The potent derivative fentanyl and its analogues. nswtag.org.au

The analgesic effect of pethidine is primarily exerted through its action as an agonist at the μ-opioid receptor, similar to morphine. wikipedia.orgnih.gov It also has activity at kappa (κ)-opioid receptors, which may be related to some of its other pharmacological effects. nih.govadlitipbulteni.com

Table 2: Chemical Properties of Pethidine

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate nih.gov |

| Molecular Formula | C15H21NO2 nih.gov |

| Molecular Weight | 247.33 g/mol nih.gov |

| Parent Compound | Pethidine(1+) is the conjugate acid of pethidine. nih.gov |

| Chemical Class | Phenylpiperidine derivative opioid analgesic. mims.com |

Scope and Research Significance of Pethidine Studies

The study of pethidine has been highly significant in the field of pharmacology and medicinal chemistry. For much of the 20th century, it was a widely used opioid. wikipedia.org Initial assumptions that pethidine was safer and less addictive than morphine were later proven to be inaccurate through extensive research. wikipedia.orgsukl.gov.cz This re-evaluation itself represents a significant research outcome, highlighting the importance of long-term clinical studies.

The scope of pethidine research is broad and includes:

Structure-Activity Relationship (SAR) Studies: Pethidine's relatively simple structure makes it an ideal template for SAR studies. Researchers have systematically modified parts of the molecule—such as replacing the N-methyl group with other groups like N-2-phenylethyl—to create compounds with greater potency. unodc.org These studies are crucial for understanding the molecular requirements for opioid receptor binding and for designing new analgesics. unodc.org

Metabolism and Metabolite Activity: Research has identified several metabolites of pethidine, including norpethidine, pethidinic acid, and norpethidinic acid. adlitipbulteni.com The primary active metabolite is norpethidine, which has been shown to have about half the analgesic effect but twice the central nervous system excitatory toxicity of pethidine. adlitipbulteni.com Understanding the metabolic pathways and the activity of these metabolites is critical.

Novel Synthesis Methods: While the original synthesis methods are well-established, research into new synthetic routes continues. Modern approaches aim for simpler processes, higher yields, and reduced environmental impact. For example, a newer patented method uses triphosgene (B27547) for chlorination and nitrilase for hydrolysis, avoiding harsh chemicals like sulfur oxychloride and sulfuric acid. google.com

Exploration of New Biological Activities: Research has extended beyond analgesia. Analogues of pethidine have been synthesized and found to be potent inhibitors of the mitochondrial enzyme NADH:ubiquinone reductase (Complex I). nih.gov This opens up potential new avenues for investigating mitochondrial function and dysfunction. nih.gov

The continued investigation of pethidine and its analogues provides valuable insights into opioid pharmacology, informs the development of new chemical entities, and helps refine our understanding of pain pathways and receptor theory. unodc.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C15H22NO2+ |

|---|---|

Molecular Weight |

248.34 g/mol |

IUPAC Name |

ethyl 1-methyl-4-phenylpiperidin-1-ium-4-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3/p+1 |

InChI Key |

XADCESSVHJOZHK-UHFFFAOYSA-O |

SMILES |

CCOC(=O)C1(CC[NH+](CC1)C)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1(CC[NH+](CC1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Classical and Contemporary Synthesis Routes of Pethidine

The synthesis of pethidine has evolved from its original conception, with classical methods being adapted for industrial-scale production and new approaches offering alternative pathways.

Eisleb-Schaumann Synthesis and its Industrial Adaptations

The foundational method for producing pethidine is the Eisleb-Schaumann synthesis. tifr.res.in This classical route involves the condensation reaction of benzyl (B1604629) cyanide and bis(2-chloroethyl)methylamine in the presence of a strong base like sodium amide. tifr.res.inmdma.ch This step forms the crucial piperidine (B6355638) ring structure. The resulting nitrile group is then hydrolyzed to a carboxylic acid, which is subsequently esterified to yield pethidine. tifr.res.in

Industrial adaptations of this synthesis have been developed to improve efficiency and safety. One modification involves reacting phenylacetonitrile (B145931) and bis(β-chloroethyl)methylamine hydrochloride in anhydrous ether with sodium amide at a low temperature (-5°C), which has been reported to increase yields by 30-40% and reduce the formation of polymeric residues. mdma.ch

Novel and Asymmetric Synthesis Approaches

Research into novel synthetic routes for pethidine and its analogs continues. While specific, widely adopted alternative total syntheses of pethidine itself are not extensively detailed in the provided results, the exploration of asymmetric synthesis for related compounds highlights a potential area for future development. Asymmetric synthesis is crucial for producing specific stereoisomers of chiral compounds, which can have different pharmacological activities. For instance, chemoenzymatic methods using lipases have been employed for the kinetic resolution of racemic alcohols in the synthesis of chiral analogs, a technique that could theoretically be applied to create enantiomerically pure versions of pethidine or its precursors. nih.govresearchgate.net

Chemical Intermediates in Pethidine Synthesis

The synthesis of pethidine relies on the formation and transformation of several key chemical intermediates.

Pethidine Intermediate A (4-cyano-1-methyl-4-phenylpiperidine)

This nitrile is a central intermediate in the classical synthesis of pethidine. mdma.ch It is formed by the reaction of benzyl cyanide with a nitrogen mustard, specifically bis(2-chloroethyl)methylamine. tifr.res.inmdma.ch An improved laboratory preparation involves the dropwise addition of a phenylacetonitrile solution to a mixture of bis(β-chloroethyl)methylamine hydrochloride and sodium amide in anhydrous ether at -5°C, yielding the product after workup. mdma.ch This intermediate is a direct precursor to pethidinic acid through hydrolysis. ekjm.org

Table 1: Synthesis of Pethidine Intermediate A

| Reactants | Reagents | Solvent | Temperature | Outcome |

| Phenylacetonitrile, bis(β-chloroethyl)methylamine hydrochloride | Sodium amide | Anhydrous ether | -5°C | Improved yields (30-40% higher) and reduced polymeric residue formation. mdma.ch |

Pethidine Intermediate B (ethyl-4-phenylpiperidine-4-carboxylate)

This compound is an ester and a key intermediate that can be formed through various synthetic pathways. One method involves the condensation of an appropriate anilinoalkyl bromide with ethyl 4-phenylpiperidine-4-carboxylate. acs.org Alternatively, it can be synthesized by treating ethyl 4-phenylpiperidine-4-carboxylate with ethylene (B1197577) oxide to produce ethyl 1-(2-hydroxyethyl)-4-phenylpiperidine-4-carboxylate, which is then further modified. acs.org The synthesis of the core ethyl 4-piperidinecarboxylate can be achieved by reacting isonipecotic acid with thionyl chloride in ethanol (B145695). chemicalbook.com

Table 2: Synthesis of Ethyl 4-piperidinecarboxylate

| Starting Material | Reagents | Solvent | Conditions | Yield |

| Isonipecotic acid | Thionyl chloride | Absolute ethanol | Reflux for 48h | 94% chemicalbook.com |

Pethidine Intermediate C (1-methyl-4-phenylpiperidine-4-carboxylic acid)

Also known as pethidinic acid, this carboxylic acid is the penultimate intermediate before the final esterification to pethidine. tifr.res.inekjm.org It is produced by the hydrolysis of the nitrile group of Pethidine Intermediate A (4-cyano-1-methyl-4-phenylpiperidine). tifr.res.inekjm.org This hydrolysis can be achieved by heating with methanolic potassium hydroxide (B78521) in an autoclave. ekjm.org Another method involves heating a 4-aryl-piperidine-4-carboxylic acid betaine (B1666868) to a high temperature, causing rearrangement to the final ester. google.com The carboxylic acid can then be chlorinated with thionyl chloride, followed by reaction with an alcohol like methanol (B129727) or ethanol to form the corresponding ester. ekjm.org

Table 3: Transformation of Pethidine Intermediate C

| Reactant | Reagents | Outcome |

| 1-methyl-4-phenylpiperidine-4-carboxylic acid | 1. Thionyl chloride 2. Methanol/Ethanol/n-Butanol | Corresponding methyl, ethyl, or n-butyl ester ekjm.org |

| 1-methyl-4-phenylpiperidine-4-carboxylic acid | Carbonyldiimidazole | 1-Methyl-4-phenylpiperidine-4-carboxylic acid imidazolide (B1226674) google.com |

Design Rationale and Analog Synthesis Strategies

The chemical framework of pethidine(1+), a protonated form of pethidine, serves as a versatile scaffold for synthetic modification. nih.gov The design rationale for creating pethidine analogues is primarily centered on altering its interaction with biological targets to refine its pharmacological profile. Key strategies involve chemical alterations at the piperidine nitrogen, the 4-phenyl ring, and the C4-ester group to modulate activity at opioid receptors and monoamine transporters.

Pethidine is the archetypal compound for a broad class of synthetic analgesics, including 4-phenylpiperidines, prodines, and bemidones, which exert their effects primarily as agonists at the μ-opioid receptor (MOR). wikipedia.orgnih.gov A principal strategy for modifying the opioid receptor profile of pethidine involves altering the substituent on the piperidine nitrogen. For example, the incorporation of an N-phenethyl group, a moiety known to impart high activity in morphine, was a key consideration in the development of potent fentanyl-related compounds. ut.ac.ir This line of synthesis led to analogues like fentanyl, which is significantly more potent than pethidine, as well as the even more potent derivatives alfentanil, sufentanil, and carfentanil. ut.ac.irgoogle.com

Another innovative approach in analgesic design is the synthesis of bivalent ligands. nih.gov These molecules are constructed with two distinct pharmacophores linked by a spacer, designed to probe the hypothesis that opioid receptors can form dimers or clusters. nih.gov The length of the spacer is a critical determinant of receptor selectivity. For instance, in related opioid peptide research, varying the distance between pharmacophores can shift the ligand's preference between μ- and δ-opioid receptors (DOR). nih.gov This strategy aims to create compounds with unique signaling properties by simultaneously engaging with multiple receptor sites or receptor units. nih.gov

Beyond its opioid activity, pethidine inhibits the reuptake of dopamine (B1211576) and norepinephrine (B1679862) by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET). wikipedia.org It also possesses a significant affinity for the serotonin (B10506) transporter (SERT), with a reported binding affinity (Kᵢ) of 41 nM, making it a recognized serotonin reuptake inhibitor. researchgate.netuno.eduresearchgate.net This dual activity has positioned pethidine as a lead compound for the development of novel therapeutics, particularly selective serotonin reuptake inhibitors (SSRIs). researchgate.netuno.edu

The synthetic exploration of pethidine analogues for monoamine transporter activity involves systematic modifications to its core structure. researchgate.net

Aryl Ring and Ester Moiety Modifications : Research has shown that substitutions on the 4-phenyl ring and alterations to the ester group heavily influence binding affinity and selectivity for monoamine transporters. researchgate.netnih.gov A series of aryl-substituted analogues generally showed higher affinity for DAT and SERT compared to pethidine, with low affinity for NET. nih.gov Specifically, a 3,4-dichlorophenyl derivative was the most potent analogue at DAT (Kᵢ = 125 nM), whereas a 2-naphthyl derivative was the most potent at SERT (Kᵢ = 7.2 nM). nih.gov Furthermore, replacing the ethyl ester with different benzyl esters resulted in analogues with high potency for SERT and marked selectivity over DAT and NET. researchgate.netuno.edu

N-Substituent Modifications : Altering the group on the piperidine nitrogen is a key strategy. N-demethylation, the removal of the methyl group from the nitrogen, generally enhances binding affinity and selectivity for the serotonin transporter. researchgate.netuno.edu This modification has been shown to increase activity at both SERT and NET while causing only minor changes in DAT affinity. acs.orgwikipedia.org An exemplary compound from this research, 4-(carboxymethoxybenzyl)-4-(4-iodophenyl) piperidine, was found to be an exceptionally potent and selective SERT ligand (Kᵢ = 0.6 nM). researchgate.netuno.edu

These structure-activity relationship studies are crucial for identifying the chemical features required for potent and selective inhibition of serotonin reuptake.

Quaternization of the piperidine nitrogen represents another synthetic avenue, resulting in derivatives with a permanent positive charge. ut.ac.ir Pethidine(1+) is the conjugate acid of pethidine, where the piperidine nitrogen is protonated; this is the predominant form of the molecule at physiological pH. nih.gov

Synthetic efforts have explored the permanent quaternization of the N-methyl piperidine structure by reacting it with phenacyl halides. ut.ac.ir This strategy aimed to merge the structural features of the N-methyl group of pethidine with an N-phenacyl group, which bears some resemblance to the N-phenethyl moiety found in highly potent opioids like fentanyl. ut.ac.ir Interestingly, the resulting quaternary ammonium (B1175870) compounds displayed significant analgesic activity, even without the 4-phenyl group typically deemed necessary for such effects. ut.ac.ir The most active derivative in the series, 1-(3',4'-dihydroxyphenacyl)-N-methylpiperidinium bromide, possesses a structure that partially resembles adrenaline, leading to the postulation that its activity may involve interactions with adrenergic receptors. ut.ac.ir

Compound Names Table

The following table lists the chemical compounds referenced in this article.

| Compound Name | Class/Type |

| Pethidine (Meperidine) | Phenylpiperidine Opioid Analgesic |

| Pethidine(1+) | Quaternary Ammonium Ion |

| Norpethidine | N-demethylated Metabolite |

| 4-Fluoropethidine | Pethidine Analogue |

| Fentanyl | Phenylpiperidine Opioid Analgesic |

| Alfentanil | Fentanyl Analogue |

| Sufentanil | Fentanyl Analogue |

| Carfentanil | Fentanyl Analogue |

| Bemidone | Pethidine-related Analgesic |

| Prodine | Pethidine-related Analgesic |

| 4-(Carboxymethoxybenzyl)-4-(4-iodophenyl) piperidine | N-demethylated Pethidine Analogue |

| 1-(3',4'-Dihydroxyphenacyl)-N-methylpiperidinium bromide | Quaternized N-methyl Piperidine Derivative |

Research Findings: Pethidine Analogue Binding Affinities

This table summarizes the in vitro binding affinities of selected pethidine analogues at monoamine transporters.

| Analogue | Target Transporter | Binding Affinity (Kᵢ) | Selectivity (DAT/SERT) |

| Pethidine | SERT | 41 nM | 43 |

| 3,4-Dichlorophenyl Derivative (7e) | DAT | 125 nM | 6.68 |

| 2-Naphthyl Derivative (7f) | SERT | 7.2 nM | 158 |

| 4-(Carboxymethoxybenzyl)-4-(4-iodophenyl) piperidine (69f) | SERT | 0.6 nM | >4500 |

Molecular Mechanisms and Receptor Pharmacology

Pethidine Interactions with Opioid Receptors

Mu-Opioid Receptor Agonism

Pethidine's primary analgesic effects are mediated through its activity as an agonist at the µ-opioid receptor (MOR). wikipedia.orgbionity.comnih.gov Similar to other opioids, binding of pethidine to MORs, which are G-protein coupled receptors, initiates a signaling cascade. nih.gov This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Consequently, there is an activation of potassium conductance and inhibition of calcium conductance, leading to hyperpolarization of the neuronal cell and reduced neurotransmitter release. nih.gov This modulation of neuronal excitability in the central and peripheral nervous systems is the foundation of its analgesic properties. nih.gov Pethidine is considered a weaker µ-opioid agonist compared to morphine, with approximately one-tenth the potency. radiusanesthesia.com

Kappa-Opioid Receptor Modulation

In addition to its action on µ-opioid receptors, pethidine also demonstrates an affinity for and activity at κ-opioid receptors (KOR). radiusanesthesia.comdrugbank.com The stimulation of κ-opioid receptors may contribute to some of pethidine's effects, such as the antishivering effect observed post-anesthesia, a mechanism not fully understood but potentially involving KOR activation. wikipedia.org While KOR agonism can produce analgesia, it is also associated with effects like diuresis and dysphoria. nih.govnih.gov The interaction of pethidine with KORs adds another layer to its complex pharmacological profile, distinguishing it from opioids with more selective µ-receptor activity.

Non-Opioid Receptor and Ion Channel Interactions

Interactions with Voltage-Gated Sodium Channels

Pethidine exhibits local anesthetic properties due to its interaction with voltage-gated sodium channels. wikipedia.orgbionity.com This action is separate from its opioid receptor activity. By reversibly blocking these channels, pethidine can inhibit the propagation of action potentials along nerve fibers, which is the basis of its local anesthetic effect. cambridge.orgdovepress.com This property is thought to be responsible for its apparent antispasmodic effects observed in vitro. wikipedia.org

Anticholinergic Activities and Structural Analogies

Pethidine was initially synthesized in 1938 as a potential anticholinergic agent due to its structural similarities to atropine (B194438) and other tropane (B1204802) alkaloids. wikipedia.orgnih.gov This structural relationship results in anticholinergic (antimuscarinic) effects, which contribute to some of its side effects. wikipedia.orgbionity.com For instance, unlike other opioids that typically cause pupillary constriction (miosis), pethidine's anticholinergic properties can lead to a lack of this effect. wikipedia.org The anticholinergic activity is also implicated in the toxicity of its primary metabolite, norpethidine. wikipedia.orghmdb.ca

Neurotransmitter Transporter Modulation

Dopamine (B1211576) Transporter (DAT) Inhibition

Pethidine exhibits inhibitory effects on the dopamine transporter (DAT), the protein responsible for the reuptake of dopamine from the synaptic cleft. uno.edu This inhibition leads to increased extracellular dopamine levels, which may contribute to some of the stimulant-like effects observed with pethidine. nih.gov Research indicates that pethidine has a relatively low affinity for the dopamine transporter, with a reported inhibitor constant (Ki) of 18,000 nM. nih.gov Another study characterized the inhibition of dopamine reuptake by pethidine as weak and biphasic, noting an IC50 value of 0.61 ± 2.2 nM, which accounted for only 22% of the total inhibition. nih.gov This suggests that while an interaction exists, it is less potent compared to its effects on other monoamine transporters.

| Parameter | Value | Species | Assay Description | Source |

|---|---|---|---|---|

| Ki | 18,000 nM | - | - | nih.gov |

| IC50 | 0.61 ± 2.2 nM (22% total inhibition) | - | Inhibition of [³H]dopamine reuptake in chopped tissue | nih.gov |

Norepinephrine (B1679862) Transporter (NET) Inhibition

Pethidine also functions as an inhibitor of the norepinephrine transporter (NET). medsafe.govt.nz This action impedes the reuptake of norepinephrine, leading to its accumulation in the synapse. The inhibition of NET by pethidine is considered to be a component of its complex pharmacological actions. medsafe.govt.nz In vitro studies using human transporter-transfected cells have demonstrated this inhibitory effect. medsafe.govt.nz Pethidine, along with other synthetic opioids like tramadol (B15222) and methadone, has been shown to inhibit NET at low micromolar concentrations. medsafe.govt.nz

| Parameter | Value (μM) | 95% Confidence Interval | Source |

|---|---|---|---|

| IC50 | 5.3 | 4.0-7.0 | medsafe.govt.nz |

Serotonin (B10506) Transporter (SERT) Inhibition and Serotonergic System Interactions

Pethidine demonstrates a significant interaction with the serotonergic system, primarily through the inhibition of the serotonin transporter (SERT). medsafe.govt.nzbindingdb.org This inhibition of serotonin reuptake can lead to a substantial increase in synaptic serotonin levels. Research has established that pethidine has a potent binding affinity for SERT, with a reported Ki value of 413 nM. nih.gov Further studies have reported its IC50 value for SERT inhibition to be in the low micromolar range. medsafe.govt.nz One study identified an IC50 of 6.3 μM. medsafe.govt.nz

This potent inhibition of serotonin reuptake is clinically significant, as it underlies the potential for pethidine to contribute to or precipitate serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. bindingdb.org The risk is particularly elevated when pethidine is co-administered with other serotonergic agents, such as monoamine oxidase inhibitors (MAOIs) or selective serotonin reuptake inhibitors (SSRIs). bindingdb.org It is this interaction that has led to a decline in its use in some clinical settings. nih.gov In addition to SERT inhibition, some research suggests that pethidine may also have direct effects on 5-HT2A receptors, which could further contribute to its serotonergic effects. medsafe.govt.nz

| Parameter | Value | Species/Assay | Source |

|---|---|---|---|

| Ki | 413 nM | Rat SERT ([³H]paroxetine binding) | nih.gov |

| IC50 | 6.3 μM (95% CI: 4.8-8.3) | Human SERT-transfected HEK293 cells | medsafe.govt.nz |

Preclinical Pharmacokinetic and Metabolic Research

Preclinical Pharmacokinetic Modeling (e.g., in vivo animal studies)

Preclinical pharmacokinetic (PK) modeling in animal studies is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of pethidine before human trials. aurigeneservices.commdpi.com These studies help in predicting the drug's behavior in the body, determining potential efficacy and safety, and establishing initial dosage regimens for clinical studies. aurigeneservices.com Animal models, such as rats and mice, are commonly used to investigate pethidine's pharmacokinetic profile. cabidigitallibrary.orgplos.org

Distribution Studies in Animal Models

Following absorption, pethidine is widely distributed throughout the tissues in animal models, which is consistent with its lipophilic nature. medicines.org.uknih.gov It has a large volume of distribution, indicating extensive tissue uptake. medicines.org.ukefda.gov.et Pethidine readily crosses the blood-brain barrier to exert its effects on the central nervous system. efda.gov.et Studies in mice have shown that the distribution of pethidine and its active metabolite, norpethidine, can be influenced by the time of day, suggesting a chronopharmacokinetic effect. plos.orgresearchgate.net The drug also crosses the placenta, which has been observed in animal reproduction studies. medicines.org.uk

Excretion Pathways and Factors Influencing Clearance

The primary route of elimination for pethidine and its metabolites is through the kidneys via urine. efda.gov.et The rate of excretion is highly dependent on urinary pH. efda.gov.etbps.ac.uk Acidification of the urine increases the excretion of unchanged pethidine, while alkalinization decreases it. bps.ac.ukcambridge.org The elimination half-life of pethidine in animal models is relatively short. portico.org However, its metabolite, norpethidine, has a much longer half-life and can accumulate, particularly in cases of renal impairment. portico.orgnswtag.org.au

Factors such as hepatic and renal function significantly influence the clearance of pethidine. medsafe.govt.nzefda.gov.et In animal models with compromised liver function, the metabolism of pethidine is reduced, leading to prolonged half-life and increased plasma concentrations. medsafe.govt.nz Similarly, impaired renal function can lead to the accumulation of norpethidine. nswtag.org.au

Table 1: Summary of Preclinical Pharmacokinetic Findings for Pethidine in Animal Models

| Parameter | Finding in Animal Models | Species | Citation |

|---|---|---|---|

| Absorption | Rapid after parenteral administration; significant first-pass effect orally. | Rats, Mice | cabidigitallibrary.orgmedicines.org.ukresearchgate.net |

| Distribution | Wide tissue distribution, crosses blood-brain barrier and placenta. | Mice | plos.orgefda.gov.etresearchgate.net |

| Metabolism | Primarily hepatic via N-demethylation and hydrolysis. | Rats, Mice | cabidigitallibrary.orgplos.org |

| Excretion | Mainly renal; pH-dependent. | General | efda.gov.etbps.ac.uk |

| Key Metabolite | Norpethidine (active, longer half-life). | General | portico.orgnswtag.org.au |

| Influencing Factors | Liver and kidney function, urinary pH, co-administered drugs. | Rats | cabidigitallibrary.orgresearchgate.netmedsafe.govt.nz |

In Vitro and In Vivo Metabolic Pathways

The metabolism of pethidine is a critical aspect of its pharmacology, leading to the formation of both active and inactive metabolites. This process primarily occurs in the liver and involves two main pathways: N-demethylation and hydrolysis. nswtag.org.auijmdc.com

N-Demethylation to Norpethidine (CYP2B6, CYP3A4, CYP2C19)

The N-demethylation of pethidine results in the formation of norpethidine, an active metabolite. wikipedia.orgwikipedia.org This metabolic process is predominantly carried out by several cytochrome P450 (CYP) enzymes in the liver. wikipedia.orgchemeurope.com In vitro studies using human liver microsomes have identified CYP2B6, CYP3A4, and CYP2C19 as the key enzymes responsible for this reaction. wikipedia.orgnih.gov CYP2B6 appears to play the most significant role. nih.gov The activity of these enzymes can vary among individuals, which can affect the rate of norpethidine formation. chemeurope.com Norpethidine has a longer elimination half-life than pethidine and can accumulate, especially with repeated dosing or in patients with renal impairment. nswtag.org.auijmdc.com

Hydrolysis to Pethidinic Acid

The second major metabolic pathway for pethidine is hydrolysis, which leads to the formation of pethidinic acid. ijmdc.comwikipedia.org This reaction is catalyzed by carboxylesterases, primarily in the liver. ijmdc.comwikipedia.org Pethidinic acid is an inactive metabolite. nswtag.org.au This pathway is a significant route for the elimination of pethidine. cambridge.org Pethidinic acid can be further metabolized before being excreted in the urine. medsafe.govt.nz

Table 2: Metabolic Pathways of Pethidine

| Pathway | Enzyme(s) | Metabolite | Activity of Metabolite | Citation |

|---|---|---|---|---|

| N-Demethylation | CYP2B6, CYP3A4, CYP2C19 | Norpethidine | Active | wikipedia.orgchemeurope.comnih.gov |

| Hydrolysis | Carboxylesterases | Pethidinic Acid | Inactive | nswtag.org.auijmdc.comwikipedia.org |

Hydrolysis of Norpethidine to Norpethidinic Acid

Following its formation via N-demethylation of pethidine, the metabolite norpethidine is further metabolized. medicines.org.ukhpra.ie A key step in its clearance is hydrolysis, a chemical breakdown reaction involving water, which converts norpethidine into norpethidinic acid. medsafe.govt.nzmims.commims.com This process is part of the body's mechanism to transform the active norpethidine into a more easily excretable, inactive compound. portico.orgnih.gov The resulting norpethidinic acid, along with pethidinic acid, is then subject to further metabolic processes before elimination. who.int

Glucuronidation of Pethidine and Metabolites

Conjugation with glucuronic acid is a significant pathway in the metabolism of pethidine and its derivatives. medsafe.govt.nzmedicines.org.ukhpra.ie After hydrolysis to pethidinic acid and norpethidinic acid, these metabolites undergo partial conjugation with glucuronic acid. mims.commims.com This process, known as glucuronidation, increases the water solubility of the metabolites, facilitating their renal excretion. ijmdc.com Studies comparing metabolism in adults and neonates show that the capacity for glucuronidation, along with other metabolic pathways like N-demethylation and ester hydrolysis, is significantly reduced in newborns. oup.com

Table 1: Comparison of Pethidine Metabolism in Adults and Neonates Data represents the relative urinary excretion of metabolites standardized to the amount of pethidine excreted (Pethidine = 100). Source: oup.com

| Compound | Adult (Relative Amount) | Neonate (Relative Amount) | Adult/Neonate Ratio |

| Pethidine | 100 | 100 | 1.0 |

| Norpethidine | 132 | 19 | 6.95 |

| Pethidine N-oxide | 15 | 0.3 | 50.0 |

| Pethidinic acid (free) | 59 | 13 | 4.46 |

| Pethidinic acid (glucuronide) | 124 | 11 | 11.27 |

| Norpethidinic acid (free) | 75 | 14 | 5.36 |

| Norpethidinic acid (glucuronide) | 175 | 20 | 8.75 |

Metabolite Profiling and Activity in Preclinical Systems

The metabolic profile of pethidine is characterized by both active and inactive metabolites, which have been studied in various preclinical systems.

Norpethidine: Activity and Neurobiological Significance

Norpethidine is the most significant active metabolite of pethidine. journals.co.za It is formed in the liver through N-demethylation. medicines.org.ukhpra.ie Preclinical research has established that norpethidine possesses pharmacological activity; it is estimated to have about half the analgesic potency of its parent compound, pethidine. journals.co.zacambridge.orgefda.gov.et

However, the primary neurobiological significance of norpethidine lies in its stimulant and neurotoxic properties. journals.co.zawikipedia.orgnih.gov It is considered twice as potent as a convulsive agent as pethidine. efda.gov.et Accumulation of norpethidine, which has a considerably longer elimination half-life (up to 20 hours or more) than pethidine (3-6 hours), can lead to a range of excitatory central nervous system (CNS) effects. medsafe.govt.nzmims.comportico.org These effects include nervousness, tremors, muscle twitches, myoclonus, and seizures. wikipedia.orgdergipark.org.trresearchgate.net The neurotoxicity is a recognized clinical issue, particularly with high doses or prolonged administration, as norpethidine can accumulate faster than it is excreted. efda.gov.etwikipedia.org

Efflux Transporter Studies

Efflux transporters, such as P-glycoprotein, are membrane proteins that actively export substances out of cells and can significantly impact the distribution of compounds to tissues like the brain. treatmentactiongroup.org

Role of Efflux Transporters in Opioid Tolerance Mechanisms (preclinical)

Preclinical research into the development of opioid tolerance has increasingly focused on the role of efflux transporters at the blood-brain barrier (BBB), particularly P-glycoprotein (P-gp). nih.gov P-gp, an ATP-dependent efflux pump, actively transports a wide array of xenobiotics out of the central nervous system (CNS), thereby limiting their brain penetration and pharmacological effects. nih.gov For many opioids, such as morphine, upregulation of P-gp expression and activity is a recognized mechanism contributing to tolerance, as it enhances the drug's efflux from the brain, reducing its concentration at the site of action. nih.govmdpi.com

However, investigations into Pethidine(1+) (commonly known as meperidine) reveal a different interaction with this transporter system. Contrary to many other clinically used opioids, preclinical evidence strongly suggests that pethidine is not a significant substrate for P-gp in vivo. mdpi.comnih.gov This distinction is critical for understanding the specific mechanisms underlying pethidine tolerance.

Studies utilizing P-gp deficient (mdr1a knockout) mice have been instrumental in elucidating this relationship. Research comparing the antinociceptive (pain-relieving) effects of various opioids in these knockout mice versus wild-type (WT) mice found that the effects of morphine and fentanyl were significantly greater in mice lacking P-gp. This indicates that P-gp normally limits their entry into the CNS. In stark contrast, there was no discernible difference in the antinociceptive efficacy of pethidine between the P-gp deficient and wild-type mice. mdpi.com This finding suggests that P-gp does not play a substantial role in limiting pethidine's access to the brain.

The primary metabolic pathway for pethidine involves N-demethylation to its active metabolite, norpethidine. plos.org Norpethidine has a reduced analgesic effect but possesses significant CNS excitatory properties that can lead to toxicity, including seizures. plos.orgwikipedia.org Preclinical pharmacokinetic studies in mice have characterized the plasma concentrations of both pethidine and norpethidine following administration. While these studies provide crucial data on the disposition of both compounds, there is currently a lack of direct evidence from preclinical models to suggest that norpethidine is a significant substrate for P-gp or other major efflux transporters. The accumulation of norpethidine is primarily linked to factors like high-dose pethidine administration and compromised renal function, rather than efflux transporter activity. wikipedia.org

Given that pethidine is not a substrate for P-gp in vivo, the development of tolerance to its analgesic effects is likely governed by other mechanisms. These may include pharmacodynamic changes such as receptor desensitization, downregulation of opioid receptors, or alterations in intracellular signaling pathways, rather than the pharmacokinetic tolerance mediated by P-gp upregulation seen with other opioids. nih.gov

Research Findings

Table 1: Comparative Antinociceptive Effects of Opioids in P-gp Deficient (mdr1a KO) vs. Wild-Type (WT) Mice

| Compound | Observation in mdr1a KO Mice vs. WT Mice | Implication for P-gp Substrate Status | Reference |

|---|---|---|---|

| Pethidine (Meperidine) | No significant difference in antinociceptive effect. | Not a significant P-gp substrate in vivo. | mdpi.comnih.gov |

| Morphine | Significantly greater antinociceptive effect. | Is a P-gp substrate in vivo. | mdpi.comnih.gov |

| Fentanyl | Significantly greater antinociceptive effect. | Is a P-gp substrate in vivo. | mdpi.com |

Table 2: Pharmacokinetic Parameters of Pethidine and Norpethidine in Male BALB/c Mice (20 mg/kg, i.p.)

| Compound | Time of Administration | Cmax (ng/mL) | AUC (ng/h/mL) | CL/F (L/h/kg) |

|---|---|---|---|---|

| Pethidine | 9:00 AM (Light Phase) | 1195.0 ± 290.8 | 1453.0 ± 321.6 | 14.0 ± 2.9 |

| 9:00 PM (Dark Phase) | 2016.0 ± 421.5 | 2584.0 ± 543.2 | 7.9 ± 1.5 | |

| Norpethidine | 9:00 AM (Light Phase) | 180.0 ± 45.3 | 614.9 ± 110.4 | - |

| 9:00 PM (Dark Phase) | 341.0 ± 68.7 | 1346.0 ± 298.5 | - |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

General Principles and Methodologies in Pethidine SAR Studies

Structure-activity relationship (SAR) studies of pethidine involve the systematic modification of its chemical structure to observe the resulting changes in pharmacological activity. A key principle in the SAR of pethidine-type analgesics is the presence of a basic center that is partially ionized at physiological pH, allowing it to interact with an anionic site on the receptor surface. unodc.org Additionally, a flat aromatic structure is crucial for strong van der Waals bonding to a corresponding flat portion of the receptor, reinforcing the initial ionic bond. unodc.org

Methodologies in these studies typically involve the synthesis of a series of analogues where specific parts of the pethidine molecule are altered. These parts include:

The N-methyl group: Replacement with other alkyl or aralkyl groups. unodc.org

The 4-phenyl group: Substitution on the aromatic ring.

The ester group at the 4-position: Modification or replacement with other functional groups.

The synthesized analogues are then subjected to in vitro and in vivo assays to determine their binding affinities for various receptors and their analgesic potency. For instance, the hot plate method in mice is a common in vivo assay used to assess analgesic activity. amazonaws.com

Impact of Structural Modifications on Opioid Receptor Binding

Modifications to the pethidine structure have profound effects on its binding to opioid receptors (μ, δ, and κ). Pethidine itself acts as an agonist at the μ-opioid receptor, which is the primary mechanism for its analgesic effects. wikipedia.orgnih.gov Its anti-shivering properties may be due to stimulation of κ-opioid receptors. wikipedia.orgnih.gov

Key structural modifications and their impact include:

N-Substituent: Replacing the N-methyl group with larger aralkyl groups, such as a phenylethyl group, can significantly increase analgesic potency. For example, N-2-phenylethyl norpethidine is reported to be at least twice as active as pethidine. unodc.org

4-Phenyl Group: Substitutions on this ring can alter both potency and receptor selectivity.

Ester Group: The ethyl ester at the 4-position is important for activity. Modifications here can lead to changes in potency and duration of action.

| Structural Modification | Impact on Opioid Receptor Binding/Analgesic Potency | Example Analogue | Reference |

|---|---|---|---|

| Replacement of N-methyl with N-2-phenylethyl group | Increased analgesic potency (at least 2x pethidine) | N-2-phenylethyl norpethidine | unodc.org |

| Replacement of N-methyl with N-2-p-aminophenyl group | Several times the activity of pethidine | Anileridine | unodc.org |

| Acetylation of N-2-hydroxy-2-phenylethyl norpethidine | Almost complete loss of activity | - | unodc.org |

Structural Determinants for Monoamine Transporter Inhibition

Pethidine exhibits stimulant effects by inhibiting the reuptake of monoamine neurotransmitters, specifically at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). wikipedia.orgnih.gov It also has a potent binding affinity for the serotonin (B10506) transporter (SERT) and acts as a serotonin reuptake inhibitor. nih.govuno.edu This interaction with serotonergic neurons is thought to contribute to the risk of serotonin syndrome. wikipedia.orgnih.gov

SAR studies have focused on creating analogues with enhanced selectivity for SERT. Key findings include:

N-Demethylation: The removal of the N-methyl group generally improves binding affinity and selectivity for the serotonin transporter. uno.edu

Aryl Ring Substitution: Introducing substituents like a 4-iodophenyl or a 2-naphthyl group can produce potent ligands for SERT. uno.edu

Ester Moiety: Modifications to the ester, such as creating benzyl (B1604629) ester analogues, have yielded compounds with high potency for SERT and high selectivity over DAT and NET. uno.edu

| Structural Modification | Impact on Monoamine Transporter Inhibition | Reference |

|---|---|---|

| N-demethylation | Improves binding affinity and selectivity for SERT | uno.edu |

| 4-iodophenyl or 2-naphthyl substitution on the aryl ring | Produces potent ligands for SERT | uno.edu |

| Benzyl ester modifications | Yields high potency for SERT with selectivity over DAT and NET | uno.edu |

| 4-fluoropethidine | Potent inhibitor of dopamine and norepinephrine reuptake | wikipedia.org |

SAR of Pethidine Analogues for Efflux Transporter Activity

The efflux transporter P-glycoprotein (P-gp) can contribute to the development of opioid tolerance. nih.gov Research has explored the SAR of pethidine analogues concerning their interaction with P-gp. A key finding is that the addition of a meta-hydroxyl (m-OH) group to pethidine dramatically increases its activity as a P-gp substrate. nih.gov This is consistent with findings for other opioids like morphine. nih.gov In contrast, an analogue like N-phenylbutylnormeperidine was found not to be a P-gp substrate in vivo. nih.gov

QSAR Modeling for Pethidine Analogues

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. springermedizin.de

QSAR models for pethidine analogues have been developed to predict their analgesic activity and receptor binding affinities. These models use statistical methods, such as multiple linear regression and neural networks, to create equations that relate structural descriptors to pharmacological effects. For instance, a QSAR study on meperidine derivatives used the semi-empirical AM1 method to calculate descriptors and found that the analgesic activity was significantly influenced by electronic descriptors, particularly the charge on the nitrogen atom. Another study used a neural network to develop a QSAR model for 4-phenylpiperidine (B165713) derivatives as μ-opioid agonists. acs.org

The development of robust QSAR models relies on the selection of appropriate molecular descriptors that quantify various aspects of a molecule's structure. springermedizin.de These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the charge on specific atoms (e.g., the nitrogen atom in the piperidine (B6355638) ring), which has been shown to be a dominant factor in the analgesic activity of meperidine derivatives.

Steric Descriptors: These relate to the size and shape of the molecule.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule.

Topological Descriptors: These are numerical invariants of the molecular graph that describe aspects like atomic connectivity and branching. researchgate.netresearchgate.net

In a study of meperidine derivatives, electronic descriptors were found to have a more dominant influence on analgesic activity than steric or hydrophobic descriptors.

Quantum Chemical Parameters in QSAR Studies

In the realm of Quantitative Structure-Activity Relationship (QSAR) studies, quantum chemical parameters offer profound insights into the electronic properties of molecules, which are pivotal in governing their interactions with biological targets. These descriptors, derived from quantum mechanical calculations, quantify various electronic aspects of a molecule's structure, such as its charge distribution and orbital energies. Such parameters are crucial for understanding the reactivity and binding affinity of a compound like Pethidine(1+).

Research has demonstrated that the electronic characteristics of a molecule are fundamental to its biological function. For instance, the distribution of charges on the atoms within a molecule can dictate its electrostatic interactions with a receptor site. ajchem-a.comdergipark.org.tr Similarly, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of a molecule's ability to donate or accept electrons, respectively, which is a critical aspect of many receptor-ligand interactions. ekb.egresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ekb.egbiomedres.us

Theoretical studies on pethidine have utilized quantum chemical calculations to determine these important electronic parameters. One such study employed Density Functional Theory (DFT) to calculate properties including Mulliken atomic charges, HOMO-LUMO energies, and other related descriptors. ajchem-a.com These calculations provide a detailed picture of the electronic landscape of the pethidine molecule.

The Mulliken population analysis is a method used to determine the partial atomic charges on each atom in a molecule, which influences properties like dipole moment and molecular polarizability. dergipark.org.trirjweb.comresearchgate.net For pethidine, the calculated Mulliken charges highlight the distribution of electron density across the molecule, identifying regions that are more likely to engage in electrostatic interactions. ajchem-a.com

The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity. ekb.eg The energy of the HOMO is related to the molecule's ionization potential and its capacity to donate an electron, while the LUMO energy relates to its electron affinity and its ability to accept an electron. ekb.eg The calculated values for pethidine provide a quantitative measure of these properties. ajchem-a.com

Below is a table summarizing key quantum chemical parameters calculated for the pethidine molecule in a theoretical study.

| Quantum Chemical Parameter | Calculated Value |

|---|---|

| HOMO Energy | -1.25 eV |

| LUMO Energy | -6.52 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.27 eV |

| Ionization Energy (I) | 1.25 eV |

| Electron Affinity (A) | 6.52 eV |

| Total Energy (ET) | -822.31 au |

| Dipole Moment (μ) | 2.11 Debye |

| Zero-Point Energy (ZPE) | 241.63 kcal/mol |

Data sourced from Khajehzadeh & Rahmaniasl (2020). ajchem-a.com

These quantum chemical descriptors are invaluable in constructing QSAR models. By correlating these calculated parameters with the experimentally determined biological activities of a series of pethidine analogs, it is possible to develop predictive models that can guide the design of new derivatives with potentially enhanced analgesic activity. longdom.orgnih.gov For example, variations in the HOMO-LUMO gap or the charge on specific atoms across a series of compounds can be quantitatively linked to changes in their receptor binding affinity. biomedres.usd-nb.info

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations of Pethidine and Analogues.researchgate.netfda.govacs.orgnih.govnrfhh.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. springermedizin.denih.gov This method is instrumental in elucidating the binding modes of pethidine and its analogues within the active site of opioid receptors, particularly the μ-opioid receptor (MOR), which is the primary target for most opioid analgesics. oup.commdpi.com

Ligand-Receptor Interaction Analysis (e.g., μ-opioid receptor binding).fda.gov

Molecular docking studies have been employed to analyze the interactions between pethidine and the μ-opioid receptor (MOR). springermedizin.de These simulations reveal the specific amino acid residues within the receptor's binding pocket that engage with the pethidine molecule. For instance, a study utilizing AutoDock predicted that the pethidine-MOR complex exhibits a binding energy of -6.78 kcal/mol. springermedizin.de The analysis of the docked pose showed the formation of hydrogen and alkyl bonds with residues such as THR:321, ASP:322, PRO:236, and CYS:233. springermedizin.de However, an unfavorable bond was observed with PHE:234. springermedizin.de

The binding of opioids to the MOR is a critical step in mediating their analgesic effects. scienceopen.com The protonated amine group typical of opioid drugs is known to be important for receptor binding. researchgate.net In silico studies help to visualize and quantify these interactions, providing a structural basis for the observed pharmacological activity. nih.gov For example, the interaction with the conserved aspartic acid residue at position 147 (Asp147) in transmembrane helix 3 (TM3) is a hallmark of many opioid ligands. elifesciences.org Computational models have shown that ligands can form a salt bridge with this residue. elifesciences.org

Furthermore, research combining computational and experimental approaches has highlighted that different opioids can induce distinct interaction patterns, which may correlate with ligand-specific effects like voltage sensitivity. biorxiv.orgnih.gov Pethidine was identified as one of the ligands that show a strong increase in receptor activation upon depolarization of the cell membrane. biorxiv.orgnih.gov

Binding Affinity Predictions and Scoring Methods.fda.govnih.gov

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score. springermedizin.deacs.org These scores are calculated by a scoring function that estimates the free energy of binding for a given ligand pose. nih.gov Lower binding energy values generally indicate a more stable and favorable interaction between the ligand and the receptor. springermedizin.de

In a comparative molecular docking study of various opioids, pethidine was found to have a lowest binding energy of -6.78 kcal/mol with the μ-opioid receptor. springermedizin.de This value provides a quantitative measure of its predicted binding strength. Another study performing blind docking of morphine with the MOR identified conformations with binding energies ranging from -4.96 to -6.75 kcal/mol. springermedizin.de The conformation with the highest binding affinity (-6.75 kcal/mol) was selected for further analysis, which revealed details such as a ligand efficiency of -0.32 and an inhibition constant (Ki) of 11.35. springermedizin.de

Various scoring functions and docking methodologies exist, including rigid and flexible ligand-receptor docking. springermedizin.de The choice of method can influence the accuracy of the binding affinity prediction. mdpi.com While scoring functions are fast, they are not always highly accurate due to the simplifications used in their construction. acs.org Therefore, these predictions are often used to rank compounds and prioritize them for further experimental testing. acs.org

Conformational Analysis of Pethidine-Receptor Complexes.fda.govnih.gov

Molecular docking not only predicts the binding pose but also provides insights into the conformational changes that may occur in both the ligand and the receptor upon binding. researchgate.netspringermedizin.de The analysis of the three-dimensional structure of the pethidine-receptor complex reveals the spatial arrangement of the interacting molecules.

For the pethidine-MOR complex, the 3D structure showed low aromaticity, the presence of hydrogen bonds, and a neutral charge, with the complex being non-polar in nature. springermedizin.de The conformation of the ligand within the binding pocket is crucial for its activity. Studies on related opioid compounds have shown that different ligands can induce distinct conformational changes in the receptor, which in turn can lead to different downstream signaling pathways. frontiersin.orgbiorxiv.org For example, the orientation of the ligand can influence the conformation of key residues in the binding pocket, such as Asp149, Tyr150, and Trp295. frontiersin.org

The flexibility of both the ligand and the receptor is an important consideration. While some docking protocols treat the receptor as a rigid entity, more advanced methods allow for flexibility in the receptor side chains, providing a more realistic representation of the binding event. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations.researchgate.netacs.orgnrfhh.com

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of ligand-receptor interactions compared to static docking models. acs.orgmdpi.com By simulating the movements of atoms over time, MD can provide insights into the stability of the complex, conformational changes, and the thermodynamics of binding. mdpi.comnih.gov

Protein-Ligand Stability and Conformational Changes.nrfhh.com

Simulations can reveal how the binding of pethidine influences the conformational dynamics of the μ-opioid receptor. nih.gov For instance, the binding of an agonist can trigger conformational changes in the transmembrane helices of the receptor, which is a crucial step in receptor activation. frontiersin.org Studies on other opioids have shown that different agonists can preferentially activate different transmembrane helices, which may contribute to their varying efficacies. frontiersin.org

MD simulations have been used to investigate the conformational changes in the MOR upon binding of various agonists, including morphine. nih.gov These simulations can track the movement of specific residues and structural motifs that are important for receptor activation and signaling bias. biorxiv.orgvolkamerlab.org For example, the movement of the side chain of Trp293 and the stability of residues like Tyr326 and Trp318 have been linked to the biased agonism of certain ligands. nih.gov

Simulation Parameters and Analysis Techniques (e.g., RMSD, RG).nrfhh.com

To perform an MD simulation, a set of parameters that define the force field for the system is required. nih.gov The OPLS (Optimized Potentials for Liquid Simulations) force field is one such set of parameters that is commonly used. nih.gov The simulation is typically run for a specific duration, for instance, from nanoseconds (ns) to microseconds (μs), to observe the dynamic behavior of the system. biorxiv.orgnih.gov

Several analysis techniques are used to interpret the data generated from MD simulations. The Root Mean Square Deviation (RMSD) is a key metric used to evaluate the structural stability of the protein-ligand complex throughout the simulation. nih.govmdpi.comnih.gov A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. nih.govmdpi.com

Another important parameter is the Radius of Gyration (Rg), which provides information about the compactness of the protein structure during the simulation. Changes in Rg can indicate conformational changes, such as the opening or closing of a binding pocket. The Root Mean Square Fluctuation (RMSF) is used to measure the flexibility of individual residues within the protein, highlighting regions that are more dynamic. mdpi.com

By analyzing these parameters, researchers can gain a comprehensive understanding of the dynamic interactions between pethidine and the opioid receptor, which is crucial for the development of new and improved pain therapeutics.

Advanced In Silico Approaches

In the quest for novel analgesics with improved efficacy and safety profiles, computational chemistry and molecular modeling have become indispensable tools. For the pethidine(1+) scaffold, these in silico techniques offer powerful methods to explore chemical space, understand drug-receptor interactions, and design next-generation therapeutic agents. Advanced approaches such as pharmacophore modeling, virtual screening, and de novo drug design are at the forefront of this digital revolution in medicinal chemistry.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design that distills the essential steric and electronic features required for a molecule to interact with a specific biological target. For pethidine(1+) and related 4-arylpiperidine analgesics, pharmacophore models define the crucial three-dimensional arrangement of chemical moieties responsible for their opioid receptor activity.

Early and contemporary studies have established a consensus pharmacophore for this class of compounds. unodc.org This model generally consists of a cationic center, provided by the protonated piperidine (B6355638) nitrogen at physiological pH, and a flat aromatic region from the 4-phenyl group. unodc.org The precise spatial relationship between these two features is critical for analgesic activity. unodc.org More detailed models, often generated using software like Ligand Scout, have further refined these features, identifying key interaction points such as hydrophobic areas and hydrogen bond acceptors. researchgate.netmdpi.com A comparative analysis of pethidine with other potent opioids like morphine and fentanyl revealed five shared pharmacophoric features: a positive ionizable group, an aromatic region, hydrophobic regions, and a hydrogen bond acceptor. researchgate.netmdpi.com

Computational studies have explored the conformational flexibility of pethidine, demonstrating that the equatorial 4-aryl chair conformer is the predominant and likely bioactive form. acs.org The established pharmacophore models have been validated using conformationally constrained analogues of pethidine, confirming the structural requirements for opioid receptor binding. amegroups.cn

| Pharmacophoric Feature | Description | Contributing Molecular Moiety | References |

|---|---|---|---|

| Cationic Center / Positive Ionizable Group (PI) | A positively charged group, essential for the initial ionic interaction with an anionic residue (e.g., Aspartate) in the opioid receptor binding pocket. | Protonated tertiary amine of the piperidine ring. | unodc.orgresearchgate.netmdpi.com |

| Aromatic Region (AR) | A flat, hydrophobic ring system that engages in van der Waals or π-π stacking interactions with aromatic residues in the receptor. | 4-phenyl substituent on the piperidine ring. | unodc.orgresearchgate.netmdpi.com |

| Hydrophobic Region (H) | Non-polar regions of the molecule that contribute to binding through hydrophobic interactions. | Alkyl groups, such as the N-methyl group and parts of the piperidine ring. | researchgate.netmdpi.com |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom capable of accepting a hydrogen bond, often from a donor residue in the receptor. | The carbonyl oxygen of the ester group. | researchgate.netmdpi.com |

These well-defined pharmacophore models serve as powerful filters in virtual screening (VS) campaigns. ceon.rs VS is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. ceon.rs In a pharmacophore-based VS workflow, millions of compounds from databases like ZINC are computationally evaluated to see if they match the 3D pharmacophoric features of active ligands like pethidine(1+). frontiersin.orgacs.org This process rapidly narrows down enormous virtual libraries to a manageable number of promising "hits" for further investigation, such as molecular docking or experimental testing. ceon.rsunibo.it This approach has been successfully used to identify novel chemotypes for various G protein-coupled receptors (GPCRs), including opioid receptors. unibo.it For instance, in silico screening was instrumental in the discovery of PZM21, a biased MOR agonist, by screening millions of compounds for their potential to bind the receptor. unibo.it

De Novo Drug Design Methodologies

De novo drug design aims to create entirely new molecules with desired biological activities, either from scratch or by modifying an existing scaffold. frontiersin.orgnih.gov This approach ranges from classical medicinal chemistry strategies to sophisticated artificial intelligence (AI) algorithms.

Historically, the development of pethidine itself can be viewed as a result of a classical, human-driven de novo design strategy known as structural simplification. mdpi.comscienceopen.com By systematically deconstructing the complex, multi-ring structure of morphine while retaining the key pharmacophoric elements—the aromatic ring and the basic tertiary amine—chemists arrived at the much simpler, synthetically accessible 4-arylpiperidine scaffold of pethidine. scienceopen.comnih.gov This process successfully reduced molecular complexity while preserving the essential features for analgesic activity. scienceopen.com

Recurrent Neural Networks (RNNs): These models can learn the "grammar" of chemical structures by being trained on large databases of known molecules, often represented as SMILES strings. biorxiv.org Once trained, they can generate new, valid SMILES strings representing novel chemical entities. biorxiv.org

Generative Adversarial Networks (GANs): GANs consist of two competing neural networks: a "generator" that creates new molecules and a "discriminator" that tries to distinguish the generated molecules from real ones. nih.govbiorxiv.org This adversarial process pushes the generator to create increasingly realistic and diverse compounds. nih.gov

Reinforcement Learning (RL): RL can be coupled with generative models to guide the design process toward specific goals. acs.orgbiorxiv.org The model is "rewarded" for generating molecules with desirable properties (e.g., high predicted binding affinity, good ADMET properties, synthetic accessibility) and "penalized" for undesirable ones, progressively optimizing the output. acs.orgspringermedizin.de

These generative frameworks have been successfully applied to the design of novel opioid ligands. acs.org For example, the GENTRL (Generative Tensorial Reinforcement Learning) model was used to design novel inhibitors for a kinase target, demonstrating the power of these methods to produce experimentally validated compounds. biorxiv.org In the context of opioids, such models can be trained on known ligands and then tasked to generate new chemotypes with putative activity at opioid receptors, such as the κ-opioid receptor (KOR). acs.org While specific applications of these generative models starting from the pethidine scaffold are not yet widely published, the methodologies are directly applicable to the rational design of novel pethidine derivatives with potentially improved properties.

| Aspect | Classical De Novo Design (e.g., Structural Simplification) | Computational De Novo Design (e.g., Generative Models) | References |

|---|---|---|---|

| Approach | Human-driven, based on medicinal chemistry principles and intuition. | Algorithm-driven, based on machine learning and statistical patterns in data. | mdpi.comscienceopen.combiorxiv.org |

| Starting Point | Often a complex natural product or known active compound (e.g., morphine). | Large datasets of diverse chemical structures (e.g., ZINC, ChEMBL) or specific ligand sets. | acs.orgscienceopen.com |

| Process | Stepwise modification, dissection, or simplification of a chemical scaffold. | Automated generation of novel chemical graphs or SMILES strings. | scienceopen.combiorxiv.org |

| Exploration of Chemical Space | Limited by synthetic feasibility and established chemical reactions. | Can explore vast and unconventional areas of chemical space. | nih.gov |

| Key Advantage | High likelihood of synthetic accessibility. | Potential for high novelty and rapid exploration of millions of possibilities. | scienceopen.comnih.gov |

| Example | Simplifying morphine to create pethidine. | Using an RNN with reinforcement learning to design novel KOR antagonists. | acs.orgmdpi.com |

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Pethidine and Metabolite Analysis

Chromatography is a fundamental technique for separating pethidine and its metabolites from complex biological samples, ensuring specificity and reducing matrix interference. Several chromatographic methods have been established, each offering distinct advantages in terms of resolution, speed, and sensitivity. scirp.orgresearchgate.nettsijournals.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pethidine and its metabolites. scirp.orgtsijournals.com A typical HPLC method involves a reversed-phase column, such as a C18 or a phenyl column, to separate the analytes. oup.comoup.com

One study detailed a procedure for the quantitative determination of pethidine and norpethidine in serum using a µBondapak Phenyl column. oup.com The mobile phase consisted of 35% v/v acetonitrile (B52724) in 0.01% phosphoric acid and 0.01% NaCl, with UV detection at 210 nm. This method demonstrated linearity and was suitable for therapeutic drug monitoring and pharmacokinetic studies. oup.com Another HPLC method for analyzing meperidine (pethidine) and normeperidine in serum and urine utilized a C18 column. scirp.org

The following table summarizes key parameters from a representative HPLC method:

| Parameter | Details |

| Analytes | Pethidine, Norpethidine |

| Matrix | Serum |

| Column | µBondapak Phenyl (30 cm x 4 mm i.d.) |

| Mobile Phase | 35% v/v acetonitrile in 0.01% phosphoric acid and 0.01% NaCl (pH 2.8) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 210 nm |

| Sensitivity | Down to 10 µg/L |

| Data sourced from a study on the analysis of nonopiate narcotic analgesics in serum. oup.com |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity, due to the use of columns with smaller particle sizes (sub-2 µm). biomedres.usmdpi.com This makes UPLC particularly well-suited for high-throughput analysis in research applications. biomedres.us

A UPLC-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of pethidine and norpethidine in urine. nih.gov This rapid and precise method demonstrated linearity in the range of 9-1800 ng/mL for both analytes, with a lower limit of quantitation (LLOQ) of 9 ng/mL. nih.gov Another study utilized UPLC-MS/MS to quantify a neurotoxic impurity, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), in pethidine hydrochloride active pharmaceutical ingredients (API) and injections. ingentaconnect.com This method employed an ACQUITY CSH Phenyl-Hexyl column and achieved a low limit of detection. ingentaconnect.com

Key features of a UPLC method are highlighted in the table below:

| Parameter | Details |

| Analytes | Pethidine, Norpethidine |

| Matrix | Urine |

| Linearity Range | 9-1800 ng/mL |

| LLOQ | 9 ng/mL |

| Key Advantage | Rapid and precise analysis |

| Data from a UPLC-MS/MS method development study for pethidine and norpethidine in urine. nih.gov |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another robust technique for the analysis of pethidine. scirp.orgresearchgate.nettsijournals.comnih.govoup.com It is a well-established method in forensic toxicology for detecting pethidine abuse. nih.gov

One study developed and validated a GC-MS method for the simultaneous detection of pethidine and its main metabolite, norpethidine, in urine. nih.gov The method showed a linear range of 0.125-25.00 μg/mL for pethidine and 1.00-20.00 μg/mL for norpethidine. nih.gov The limit of detection (LOD) was 0.05 µg/mL for pethidine and 0.49 µg/mL for norpethidine. nih.gov Another study employed a dispersive liquid–liquid microextraction (DLLME) technique coupled with GC-MS for the extraction and analysis of pethidine and other drugs from human urine, demonstrating high recovery and enrichment factors. oup.comdoaj.org

The table below summarizes the validation parameters of a GC-MS method:

| Analyte | Linearity Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) |

| Pethidine | 0.125 - 25.00 | 0.05 | 0.125 |

| Norpethidine | 1.00 - 20.00 | 0.49 | 1.00 |

| Data from a GC-MS method developed for the simultaneous detection of pethidine and norpethidine in urine. nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the quantification of various pharmaceuticals. While less common for pethidine analysis compared to HPLC and GC, HPTLC methods have been developed for similar compounds like tramadol (B15222) and pentazocine, suggesting its potential applicability. wjbphs.comfarmaciajournal.com These methods utilize silica (B1680970) gel plates as the stationary phase and a suitable mobile phase for separation, followed by densitometric detection. farmaciajournal.com

Gas Chromatography (GC)

Mass Spectrometry (MS) Applications in Research

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. mdpi.com When coupled with chromatographic separation methods like LC or GC, it provides high selectivity and sensitivity for the identification and quantification of pethidine and its metabolites in complex biological samples. oup.comnih.govoup.comnih.govresearchgate.net

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays involving pethidine due to its superior sensitivity, specificity, and high-throughput capabilities. oup.comnih.govplos.orgresearchgate.netnih.govnih.govscielo.br This technique is instrumental in pharmacokinetic research, allowing for the precise measurement of drug and metabolite concentrations over time. plos.orgresearchgate.net

A study aimed at developing an analytical method for the simultaneous determination of pethidine and norpethidine in mouse plasma utilized LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry). oup.comresearchgate.netnih.gov The mass spectrometer was operated in the positive ionization mode, and multiple reaction monitoring (MRM) was used for quantification. oup.comresearchgate.netnih.gov The transitions monitored were m/z 248.1 → 174.2 for pethidine and m/z 234.2 → 160.0 for norpethidine. oup.comresearchgate.netnih.gov This method achieved low limits of quantification and was successfully applied to a pharmacokinetic study in mice. oup.complos.orgresearchgate.netnih.gov

Another LC-MS/MS method was developed for the analysis of pethidine and norpethidine in human hair, demonstrating the technique's utility in forensic analysis for determining drug exposure over a longer period. researchgate.net

The table below details the parameters of a validated LC-MS/MS method:

| Parameter | Pethidine | Norpethidine |

| Matrix | Mouse Plasma | Mouse Plasma |

| Linearity Range | 8.24–8,440.00 ng/mL | 6.15–6,300.00 ng/mL |

| LLOQ | 8.24 ng/mL | 6.15 ng/mL |

| MRM Transition | m/z 248.1 → 174.2 | m/z 234.2 → 160.0 |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |

| Data from a study on the simultaneous determination of pethidine and norpethidine in mouse plasma. oup.comresearchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and frequently utilized technique for the determination of pethidine in various research contexts, particularly in forensic toxicology and clinical analysis. nih.govnih.gov This method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, pethidine is first extracted from the sample matrix, which can include biological fluids like blood or urine. nih.govtiaft.org Common extraction procedures involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances. nih.govtiaft.org For instance, a study developing a method for 41 drugs of abuse utilized alkaline LLE with butyl acetate (B1210297) for extraction from blood samples before GC-MS analysis. mdpi.com Another method employed Bond Elut C18 solid-phase extraction columns. nih.govtiaft.org

Following extraction, the sample is introduced into the GC system. The gas chromatograph separates pethidine from other components based on its volatility and interaction with the stationary phase of the capillary column. mdpi.comnih.gov The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). mdpi.comnih.gov The resulting molecular ion and its characteristic fragments are detected, allowing for definitive identification and quantification. nih.gov Tandem mass spectrometry (GC-MS/MS) can also be employed for enhanced sensitivity and specificity, using the quasimolecular ion (m/z 248 for pethidine) as the parent ion for collision-induced dissociation (CID). tiaft.org

Research has focused on developing simple, rapid, and reliable GC-MS methods. One such study detailed a validated method for the simultaneous detection of pethidine and its primary metabolite, norpethidine, in urine. nih.govresearchgate.net Another study combined dispersive liquid-liquid microextraction (DLLME) with GC-MS for the analysis of pethidine and other drugs in urine, optimizing parameters like solvent type, pH, and extraction time to enhance performance. nih.govoup.comnih.gov

Fragmentation Pattern Analysis for Structural Elucidation

The analysis of fragmentation patterns is a cornerstone of using mass spectrometry for the structural elucidation of compounds like pethidine. numberanalytics.comtutorchase.com When the pethidine molecule is ionized in the mass spectrometer, the resulting high-energy molecular ion ([M]+•) undergoes fragmentation, breaking apart in predictable ways that reflect its underlying chemical structure. libretexts.org

In liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS), the protonated molecular ion of pethidine, [M+H]+, is observed at a mass-to-charge ratio (m/z) of 248.1. researchgate.net This precursor ion is then selected and subjected to collision-induced dissociation to generate a product ion spectrum (MS2). researchgate.net The most abundant fragment ion for pethidine in this process is found at m/z 174.2. researchgate.net This fragmentation is proposed to occur through the loss of the ethyl carboxylate group and subsequent rearrangement.

In GC-MS/MS analysis using positive-ion chemical ionization, the quasimolecular ion at m/z 248 serves as the parent ion. tiaft.org Collision-induced dissociation of this ion produces a key daughter ion at m/z 174. tiaft.org The specific and consistent nature of these fragments provides a high degree of confidence in the identification of pethidine, even in complex matrices. libretexts.org Understanding these pathways is crucial for developing selective and reliable mass spectrometric methods. lcms.cz

| Precursor Ion (m/z) | Ionization Mode | Key Fragment Ion (m/z) | Proposed Neutral Loss | Reference |